4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}morpholine
Overview
Description
The compound “4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains an isoxazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring and the isoxazole ring in separate steps, followed by their combination. The morpholine ring could be formed from different cyclic or acyclic precursors . The isoxazole ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a morpholine ring and an isoxazole ring. The morpholine ring is a six-membered ring with one nitrogen and one oxygen atom . The isoxazole ring is a five-membered ring with one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The morpholine ring and the isoxazole ring could potentially undergo a variety of reactions. For example, the morpholine ring could undergo reactions involving the nitrogen or oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. For example, the presence of the morpholine and isoxazole rings could influence properties such as solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, its physical and chemical properties, its biological activities, and its potential applications. For example, it could be interesting to investigate new synthetic routes for this compound, or to study its interactions with various biological targets .
Properties
IUPAC Name |
[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-1-2-10(11(16)7-9)13-8-12(17-21-13)14(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHSWMRGAUNNPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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